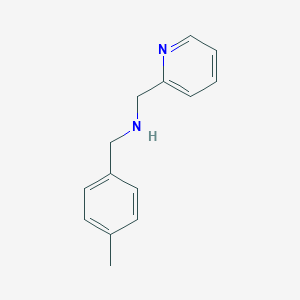

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTJBQKFYIHFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine: Synthesis, Properties, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a secondary amine incorporating both a pyridine and a substituted benzyl moiety, belongs to a class of compounds with significant potential in medicinal chemistry. The N-benzyl-2-(aminomethyl)pyridine scaffold is a recognized pharmacophore, appearing in molecules designed to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of its structural analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust resource for researchers.

Molecular Structure and Identification

This compound possesses a core structure featuring a pyridine ring linked via a methylene amine bridge to a 4-methylbenzyl group. This arrangement provides a combination of aromatic, basic, and lipophilic characteristics that are key to its potential biological interactions.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine | PubChem[1] |

| Molecular Formula | C₁₄H₁₆N₂ | Sigma-Aldrich |

| Molecular Weight | 212.29 g/mol | Sigma-Aldrich |

| CAS Number | 219315-38-5 | PubChem[1] |

| PubChem CID | 1080485 | PubChem[1] |

| InChI Key | IBTJBQKFYIHFEV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | Cc1ccc(CNCc2ccccn2)cc1 | Sigma-Aldrich |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Source |

| Physical State | Solid | Sigma-Aldrich |

| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |

| Predicted XlogP | 2.1 | PubChem[1] |

| pKa (predicted) | Not available. The pyridine nitrogen is expected to have a pKa around 5, and the secondary amine a pKa around 9-10. | General chemical principles |

Synthesis Protocol: Reductive Amination

The most logical and widely used method for the synthesis of secondary amines such as this compound is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. This method is highly efficient and a cornerstone of medicinal chemistry for C-N bond formation.

The synthesis of this compound would proceed via the reaction of 2-aminomethylpyridine and 4-methylbenzaldehyde.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for reductive amination and is provided as a validated, step-by-step guide.

Materials:

-

2-Aminomethylpyridine (1.0 eq)

-

4-Methylbenzaldehyde (1.0 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: To a solution of 2-aminomethylpyridine (1.0 eq) in anhydrous methanol, add 4-methylbenzaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Quench: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Pyridine Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.

-

Benzyl Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: Two singlets (or triplets if coupled to the N-H proton), each integrating to 2H, corresponding to the two CH₂ groups (δ ~3.8-4.5 ppm).

-

Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to 3H.

-

Amine Proton: A broad singlet (δ 1.5-3.0 ppm), the chemical shift of which can vary with concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Carbons: Five signals in the aromatic region (δ ~120-160 ppm).

-

Benzyl Carbons: Four signals in the aromatic region (δ ~128-140 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (δ ~45-55 ppm).

-

Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C and C=N Stretch (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Chemical Reactivity and Stability

-

Basicity: The molecule possesses two basic nitrogen atoms: the pyridine nitrogen and the secondary amine nitrogen. The secondary amine is generally more basic and will be protonated preferentially under acidic conditions.

-

N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a well-sealed container, away from strong oxidizing agents.

Potential Applications in Medicinal Chemistry

The N-benzyl-2-(aminomethyl)pyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the potential utility of this compound as a synthetic intermediate or a lead compound.

-

Anticancer Activity: Numerous studies have explored N-benzyl-pyrimidin-2-amine and related derivatives as inhibitors of various protein kinases and other enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and ubiquitin-specific proteases (USPs).[2][3] The ability of the pyridine nitrogen to form key hydrogen bonds in enzyme active sites is a common feature of these inhibitors.

-

Neurological Disorders: The structural motif is also present in compounds designed to treat neurological disorders. For instance, derivatives of N-benzyl pyridine-2-one have shown potential in ameliorating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase.[4]

The 4-methyl group on the benzyl ring of this compound can serve to modulate lipophilicity and metabolic stability, and may provide additional van der Waals interactions within a target binding pocket, potentially enhancing potency and selectivity compared to the unsubstituted parent compound.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed (Acute toxicity, Oral, Category 4).

-

May cause skin and eye irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a compound of significant interest due to its structural relationship to a class of molecules with proven utility in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The detailed synthesis protocol offers a reliable method for its preparation, and the discussion of its potential applications highlights its value as a building block for the development of novel therapeutic agents. Further research to fully characterize its physical, chemical, and biological properties is warranted.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link].

-

PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. National Center for Biotechnology Information. Available at: [Link].

-

Supporting Information. General Procedure for Imine Syntheses and Characterization Data. Available at: [Link].

-

National Institutes of Health. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. Benzyl-pyridin-2-ylmethyl-amine. National Center for Biotechnology Information. Available at: [Link].

-

PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. National Center for Biotechnology Information. Available at: [Link].

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link].

-

Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Available at: [Link].

- Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- Google Patents. WO 2012/095691 A1.

-

PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-[1-(3-Methylbutyl)piperidin-4-Yl]-N-{4-[methyl(Pyridin-4-Yl)amino]benzyl}-4-Pentylbenzamide. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2-(4-Aminobenzyl)pyridine. National Center for Biotechnology Information. Available at: [Link].

-

Bentham Science. A Review of Newer Biologically Potent Pyridine Analogues. Available at: [Link].

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link].

-

PubChem. N'-Benzyl-N'-methyl-2-aminopyridine. National Center for Biotechnology Information. Available at: [Link].

- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.

-

Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link].

-

GSRS. N'-BENZYL-N'-METHYL-2-AMINOPYRIDINE. Available at: [Link].

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link].

-

RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link].

-

PubChem. 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-methyl(3-(pyridin-4-yl)phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 4-(Dimethylamino)pyridine, polymer-bound. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2-Pyridinemethanamine. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine CAS number and IUPAC name

An In-Depth Technical Guide to N-(4-Methylbenzyl)pyridin-2-ylmethanamine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of N-(4-methylbenzyl)pyridin-2-ylmethanamine, a heterocyclic secondary amine with significant potential in coordination chemistry, catalysis, and as a scaffold in medicinal chemistry. This document, intended for researchers and drug development professionals, details the compound's key identifiers, physicochemical properties, a robust and validated synthetic methodology via reductive amination, and expected analytical characterization data. Furthermore, it explores the scientific rationale behind its potential applications as a bidentate ligand and offers insights into future research directions. Safety protocols and handling guidelines are also presented to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

N-(4-methylbenzyl)pyridin-2-ylmethanamine, also known by its IUPAC name 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine, is a unique chemical entity available for early discovery research.[1] While a specific CAS number is not prominently listed in major chemical databases, it is uniquely identified by other standard chemical identifiers.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Common Name | (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine | Sigma-Aldrich[1] |

| IUPAC Name | 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine | PubChem[2] |

| Molecular Formula | C₁₄H₁₆N₂ | Sigma-Aldrich[3] |

| Molecular Weight | 212.29 g/mol | Sigma-Aldrich[3] |

| MDL Number | MFCD03856574 | Sigma-Aldrich[3] |

| InChI | 1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3 | PubChem[2] |

| InChIKey | IBTJBQKFYIHFEV-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | Cc1ccc(CNCc2ccccn2)cc1 | PubChem[2] |

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The following properties have been computationally predicted.

Table 2: Predicted Physicochemical Properties

| Property | Value | Details |

|---|---|---|

| XLogP3 | 2.1 | A measure of lipophilicity, suggesting moderate solubility in organic solvents. |

| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2 | The pyridine nitrogen and the secondary amine nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 4 | Indicates the molecule's conformational flexibility. |

| Topological Polar Surface Area | 24.9 Ų | Relates to transport properties, such as membrane permeability. |

| Monoisotopic Mass | 212.13135 Da | The exact mass of the most abundant isotope configuration.[2] |

Synthesis Methodology: Reductive Amination

Principle and Rationale: The synthesis of N-(4-methylbenzyl)pyridin-2-ylmethanamine can be efficiently achieved through a one-pot reductive amination protocol. This cornerstone reaction of organic chemistry is selected for its high atom economy, operational simplicity, and the widespread availability of starting materials. The mechanism involves two key stages:

-

Imine Formation: A nucleophilic attack by the primary amine of pyridin-2-ylmethanamine on the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is often catalyzed by mild acid.

-

In Situ Reduction: The C=N double bond of the imine is immediately reduced to a C-N single bond by a selective reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature, tolerance of various functional groups, and its particular effectiveness in the slightly acidic conditions that favor imine formation.

This self-validating protocol ensures that the reaction proceeds to the desired secondary amine product with minimal side reactions, as the imine intermediate is consumed as it is formed.

Detailed Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridin-2-ylmethanamine (1.0 eq, CAS: 3731-51-9) and 4-methylbenzaldehyde (1.05 eq, CAS: 104-87-0).

-

Solvent Addition: Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Initiation: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to allow for initial imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, CAS: 56553-60-7) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-methylbenzyl)pyridin-2-ylmethanamine.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of the target compound via reductive amination.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-8.5 ppm (m, 8H, aromatic protons); δ ~3.8 ppm (s, 2H, Ar-CH₂ -NH); δ ~3.9 ppm (s, 2H, Py-CH₂ -NH); δ ~2.3 ppm (s, 3H, Ar-CH₃ ); δ ~2.0 ppm (br s, 1H, NH ). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~120-160 ppm (aromatic carbons); δ ~54 ppm (Py-C H₂); δ ~53 ppm (Ar-C H₂); δ ~21 ppm (Ar-C H₃). |

| FT-IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch, secondary amine); ν ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ν ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ν ~1600, 1480 cm⁻¹ (Aromatic C=C stretch). |

| Mass Spec. (ESI+) | Predicted [M+H]⁺: m/z 213.13863.[2] |

Potential Applications in Research and Development

The molecular architecture of N-(4-methylbenzyl)pyridin-2-ylmethanamine—featuring two nitrogen atoms in a flexible chain—makes it an excellent candidate as a bidentate chelating ligand. This structural motif is highly sought after in several fields of chemical research.

-

Coordination Chemistry and Catalysis: The pyridine nitrogen and the secondary amine can coordinate with a single metal center to form a stable five-membered ring. Such coordination complexes are fundamental to catalysis. Similar pyridin-2-ylmethanamine-based ligands form highly active catalysts with transition metals like ruthenium for processes such as transfer hydrogenation.[4] The 'pincer' like nature of this ligand can stabilize various oxidation states of a metal, making it a versatile component for developing novel catalysts.

-

Medicinal Chemistry and Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The overall structure can be used as a starting point for library synthesis. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Materials Science: As a ligand, it can be used to synthesize metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or photophysical properties.

Safety and Handling

As a prudent laboratory practice, N-(4-methylbenzyl)pyridin-2-ylmethanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

GHS Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4 Oral).[1]

-

Signal Word: Warning.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

A Comprehensive Spectroscopic Analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal logic behind the spectral interpretations, offers validated experimental protocols, and grounds its claims in authoritative references.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. For a molecule like this compound, which contains multiple distinct chemical environments—a pyridine ring, a substituted benzene ring, and a secondary amine linker—each spectroscopic method offers a unique and complementary piece of the structural puzzle. This guide will dissect the predicted spectral output for this compound, providing a robust framework for its unambiguous identification.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₄H₁₆N₂ and a monoisotopic mass of 212.13135 Da.[1] Its structure combines a p-xylene moiety linked via a methylene bridge and a secondary amine to a picolyl group. This arrangement presents several key features for spectroscopic analysis: two distinct aromatic systems, two different methylene (-CH₂-) groups, a secondary amine (-NH-) proton, and a methyl (-CH₃) group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of the molecule can be determined.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual signal.[2][3][4] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.[4] A typical concentration for ¹H NMR is 5-10 mg of sample in 0.6-0.7 mL of solvent, which is sufficient to obtain a high-quality spectrum in a few minutes on a modern spectrometer (e.g., 400 MHz or higher).

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ containing 0.03% v/v TMS. Vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Spectrometer Setup:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using proton decoupling (e.g., several hundred to a few thousand scans, depending on sample concentration).

-

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment.

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~8.55 | Doublet (d) | 1H | Pyridine C6-H | The proton adjacent to the pyridine nitrogen is the most deshielded due to the inductive effect and aromaticity.[5] |

| H-b | ~7.60 | Triplet of Doublets (td) | 1H | Pyridine C4-H | Aromatic proton on the pyridine ring, split by its neighbors. |

| H-c, H-d | ~7.10 - 7.30 | Multiplet (m) | 5H | Pyridine C3,C5-H & Benzyl C2,C6-H | Overlapping region for several aromatic protons. The benzyl protons are expected as a doublet. |

| H-e | ~7.15 | Doublet (d) | 2H | Benzyl C3,C5-H | Aromatic protons ortho to the methyl group. |

| H-f | ~3.85 | Singlet (s) | 2H | Pyridinyl-CH₂ | Methylene protons adjacent to the electron-withdrawing pyridine ring. |

| H-g | ~3.75 | Singlet (s) | 2H | Benzyl-CH₂ | Methylene protons adjacent to the benzyl ring. |

| H-h | ~2.35 | Singlet (s) | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

| H-i | ~2.10 | Broad Singlet (br s) | 1H | N-H | The amine proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with trace D₂O. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~159.0 | Pyridine C2 | Carbon bonded to nitrogen and the methylene group. |

| ~149.0 | Pyridine C6 | Carbon adjacent to the pyridine nitrogen. |

| ~137.0 | Benzyl C4 | Aromatic carbon bearing the methyl group. |

| ~136.5 | Pyridine C4 | Pyridine aromatic carbon. |

| ~136.0 | Benzyl C1 | Aromatic carbon bearing the methylene group. |

| ~129.5 | Benzyl C3, C5 | Aromatic carbons ortho to the methyl group. |

| ~128.5 | Benzyl C2, C6 | Aromatic carbons meta to the methyl group. |

| ~122.0 | Pyridine C5 | Pyridine aromatic carbon. |

| ~121.5 | Pyridine C3 | Pyridine aromatic carbon. |

| ~54.0 | Pyridinyl-CH₂ | Methylene carbon adjacent to the pyridine ring. |

| ~52.0 | Benzyl-CH₂ | Methylene carbon adjacent to the benzyl ring. |

| ~21.0 | Ar-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond to vibrate.

Protocol: Thin Film IR Spectroscopy

-

Sample Preparation: If the sample is a liquid or low-melting solid, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film.

-

Background Scan: Place the salt plates (or an empty sample holder) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample-containing plates in the spectrometer and acquire the IR spectrum.

-

Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will exhibit characteristic peaks confirming its key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group | Rationale |

| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine | Secondary amines show a single, relatively weak N-H stretching band in this region.[6][7][8] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) C-H | Stretching vibrations of C-H bonds on the pyridine and benzene rings typically appear above 3000 cm⁻¹.[9][10] |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) C-H | Asymmetric and symmetric stretching of the methylene and methyl C-H bonds.[10] |

| 1600 & 1475 | Medium | C=C and C=N Stretch | Aromatic Rings | These absorptions are characteristic of the stretching vibrations within the aromatic framework. |

| 1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic Amine Moiety | The C-N bond stretch is expected in this region.[7] |

| 850 - 810 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | The substitution pattern on the benzene ring gives rise to a strong C-H "wagging" band in this region. |

| 750 - 700 | Strong | N-H Wag | Secondary Amine | This broad absorption is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[7][8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) reveals the structure of the molecule through its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method

Electrospray ionization (ESI) is the preferred method for a molecule like this, which contains a basic nitrogen atom in the pyridine ring and another in the amine linker. These sites are easily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes premature fragmentation, allowing for clear observation of the molecular ion.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

HRMS: If available, perform a high-resolution scan to determine the accurate mass and confirm the elemental formula (C₁₄H₁₇N₂⁺ for the protonated species).

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 213.14) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Mass Spectral Analysis (Predicted)

-

Molecular Ion: The compound has a monoisotopic mass of 212.1314 Da. In ESI positive mode, it will be observed as the protonated molecule [M+H]⁺.

-

Expected m/z: 213.1386 (Calculated for C₁₄H₁₇N₂⁺)[1]

-

-

Key Fragmentation Pathways: Under CID conditions, the [M+H]⁺ ion is expected to fragment via cleavage of the C-N bonds, which are the weakest points in the structure. The fragmentation of benzylamines is well-studied.[11][12][13]

-

Loss of Pyridinylmethyl Radical: Cleavage of the benzyl-N bond can lead to the formation of a stable 4-methylbenzyl cation (or its rearranged tropylium isomer).

-

Fragment m/z: 105.07 (C₈H₉⁺)

-

-

Loss of 4-Methylbenzyl Radical: Cleavage of the pyridinylmethyl-N bond can form the pyridin-2-ylmethyl cation.

-

Fragment m/z: 93.06 (C₆H₇N⁺)

-

-

Formation of Tropylium Ion: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl compounds, arising from the loss of the methyl group from the m/z 105 fragment.[12][13]

-

Fragment m/z: 91.05 (C₇H₇⁺)

-

-

Caption: Predicted major fragmentation pathways for protonated this compound.

Consolidated Spectroscopic Data Summary

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | δ 7.10 - 8.55 ppm |

| Methylene Protons | δ ~3.75, ~3.85 ppm (2 singlets) | |

| Amine Proton | δ ~2.10 ppm (broad) | |

| Methyl Protons | δ ~2.35 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 121 - 159 ppm |

| Methylene Carbons | δ ~52, ~54 ppm | |

| Methyl Carbon | δ ~21.0 ppm | |

| IR | N-H Stretch | 3350 - 3310 cm⁻¹ |

| sp² C-H Stretch | 3100 - 3000 cm⁻¹ | |

| sp³ C-H Stretch | 3000 - 2850 cm⁻¹ | |

| Aromatic C=C/C=N Stretch | ~1600, ~1475 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | m/z 213.1386 |

| Major Fragments | m/z 105.07, 93.06, 91.05 |

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and the distinct aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns corroborate the proposed structure. Together, these techniques provide an unambiguous and authoritative spectroscopic signature for the title compound, indispensable for quality control, reaction monitoring, and regulatory submissions in the field of chemical and pharmaceutical development.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed Central, National Center for Biotechnology Information. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed Central, National Center for Biotechnology Information. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

-

IR: amines. University of Colorado Boulder. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

-

Infrared (IR) Spectroscopy. Sohag University. [Link]

-

This compound. PubChemLite. [Link]

-

Benzyl-pyridin-2-ylmethyl-amine. PubChem, National Center for Biotechnology Information. [Link]

-

NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. The Royal Society of Chemistry. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

-

Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. MDPI. [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem, National Center for Biotechnology Information. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

-

2-(4-Aminobenzyl)pyridine. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]

Sources

- 1. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwith.stevens.edu [researchwith.stevens.edu]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science.[1][2][3] It provides the definitive atomic-resolution blueprint necessary for understanding function, predicting properties, and designing new chemical entities with enhanced efficacy and specificity. This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of the target compound, (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. While a public crystal structure for this specific molecule is not available, this document serves as an in-depth instructional case study. We will navigate the entire workflow, from the foundational principles of single-crystal growth to the advanced stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. This guide is structured not as a rigid protocol, but as a narrative of scientific decision-making, explaining the causality behind each experimental choice to empower researchers to adapt these principles to their own molecular targets.

Introduction: The Rationale for Structural Analysis

This compound (Molecular Formula: C₁₄H₁₆N₂, Molecular Weight: 212.29 g/mol [4]) is a molecule of significant interest. Its architecture, featuring a flexible diamine linker connecting two distinct aromatic systems—a pyridine ring and a substituted toluene ring—suggests a rich potential for forming specific, directed intermolecular interactions.

In the context of drug development , such a structure is a prime candidate for interacting with biological targets like enzymes or receptors.[5] The precise geometry, conformational flexibility, and the spatial arrangement of hydrogen bond donors (the secondary amine) and acceptors (the pyridine nitrogen) are critical determinants of binding affinity and selectivity.[1][2] An unambiguous crystal structure provides the empirical data essential for structure-based drug design (SBDD), allowing for the rational optimization of lead compounds to improve potency and minimize off-target effects.[2][5][6]

From a materials science and crystal engineering perspective, understanding how this molecule self-assembles in the solid state is paramount.[7] The interplay of potential hydrogen bonds, π-π stacking, and C-H···π interactions governs the resulting crystal packing.[8][9][10] This, in turn, dictates crucial material properties such as solubility, stability, and polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.[2]

This guide provides the technical framework to unlock this critical structural information.

The Experimental Workflow: From Solution to Structure

The journey from a purified compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging and critical phase of the entire process.[11][12] The quality of the final structure is directly dependent on the quality of the crystal used for data collection.[11]

Protocol: Single Crystal Growth by Slow Evaporation

-

Purity is Paramount: Ensure the starting material, this compound, is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction. Techniques like column chromatography or recrystallization are essential.[13]

-

Solubility Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[14]

-

Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

-

Prepare a nearly saturated solution at room temperature. A good starting point is a solution that is clear but would precipitate if the volume were slightly reduced.[14]

-

-

Crystallization Setup:

-

Transfer the nearly saturated solution into a small, clean vial (e.g., a 4 mL vial).

-

Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with paraffin film and poke 1-2 small holes with a needle. This allows for very slow evaporation of the solvent.

-

-

Patience and Observation:

-

Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks.[11] The ideal crystals for SC-XRD are typically 0.1-0.3 mm in each dimension and should be clear and well-formed, not cloudy or aggregated.[12][15]

-

Causality: Rapid crystal growth traps solvent molecules and defects within the lattice, leading to a disordered structure and weak diffraction. By ensuring a slow approach to supersaturation, molecules have sufficient time to arrange themselves into a highly ordered, single crystalline lattice.[16]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its internal structure is probed using X-ray diffraction.

Protocol: Data Collection

-

Crystal Mounting: Carefully select a well-formed crystal under a microscope. Mount it on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[17]

-

Instrumentation: Place the goniometer head on the diffractometer. Modern instruments typically consist of an X-ray source, a goniometer for orienting the crystal, a cryosystem, and a detector.[18]

-

Cryo-Cooling: Cool the crystal to a low temperature (commonly 100 K) using a liquid nitrogen cryostream.[18]

-

Expert Insight: This is a critical step. Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure.[19] It also reduces radiation damage to the crystal.

-

-

Data Collection Strategy: The instrument software will automatically determine the crystal's unit cell and orientation. A data collection strategy is then devised to measure the intensities of thousands of unique diffraction spots (reflections) by rotating the crystal in the X-ray beam.[17]

Step 3: Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a final, validated 3D model of the molecule.

Protocol: Structure Determination using the SHELX Suite

-

Data Integration: The raw detector images are processed to identify the position and intensity of each diffraction spot. This step yields a reflection file (typically with an .hkl extension).[20]

-

Structure Solution (SHELXT): The primary challenge in crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement.[18] Structure solution programs like SHELXT use statistical methods (Direct Methods or Patterson methods) to calculate initial phases and generate a preliminary electron density map. This map reveals the positions of the heaviest atoms.

-

Structure Refinement (SHELXL): [21][22]

-

An initial model containing the identified atoms is built.

-

This model is then refined against the experimental data using a least-squares minimization process. In each cycle, the atomic positions, occupancies, and displacement parameters are adjusted to improve the agreement between the observed diffraction intensities and those calculated from the model.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

This iterative process continues until the model converges, meaning further adjustments do not significantly improve the fit.

-

-

Validation: The final model is rigorously checked for geometric sensibility and agreement with the data. The output is a Crystallographic Information File (CIF) , which is the standard format for reporting crystal structures.[23][24][25][26]

Analysis of the Crystal Structure: A Hypothetical Case Study

To illustrate the analytical process, we will use a set of plausible, hypothetical crystallographic data for this compound.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical formula | C₁₄H₁₆N₂ |

| Formula weight | 212.29 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.543(2) |

| b (Å) | 8.987(1) |

| c (Å) | 12.654(3) |

| α (°) | 90 |

| β (°) | 109.32(1) |

| γ (°) | 90 |

| Volume (ų) | 1131.5(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit (S) | 1.05 |

Intramolecular Geometry

The first step is to analyze the molecule's own geometry. This includes:

-

Bond Lengths and Angles: Compare these to standard values to confirm the chemical identity and identify any strain. For instance, the C-N and C-C bond lengths should fall within expected ranges.

-

Torsion Angles: These define the molecule's conformation. Key torsions to analyze would be around the C-N bonds of the ethylamine linker, which determine the relative orientation of the pyridine and methylbenzyl groups.

Intermolecular Interactions and Crystal Packing

This is where the true story of self-assembly unfolds. The crystal packing is dictated by a hierarchy of non-covalent interactions.[19][27][28]

-

Hydrogen Bonding: This is expected to be the primary and strongest interaction.[9][10][29] The secondary amine (N-H) is a classic hydrogen bond donor, while the pyridine nitrogen atom is an excellent acceptor.[30] One would expect to see chains or dimers formed via N-H···N hydrogen bonds, which would be a dominant motif in directing the crystal packing.[31]

-

π-π Stacking Interactions: The presence of two aromatic rings (pyridine and toluene) makes π-π stacking interactions highly probable.[8][32][33] These interactions are crucial in the packing of aromatic compounds.[8] Analysis would focus on the geometry of these interactions:

-

C-H···π Interactions: Weaker than the above, but collectively significant. The aromatic C-H bonds or the methyl group's C-H bonds can act as weak donors to the electron-rich face of a nearby aromatic ring.[36]

Visualization and Reporting

A picture is worth a thousand data points. High-quality visualizations are essential for understanding and communicating the structural findings.

-

Software: Programs like Mercury, Diamond, or VESTA are industry standards for visualizing crystal structures.[37][38][39][40][41] They allow for the generation of publication-quality images, the measurement of geometric parameters, and the analysis of packing motifs.

-

Reporting Standard: The final, validated CIF file is the ultimate output. It contains all the necessary information for others to reproduce and verify the structure, including unit cell parameters, atomic coordinates, and experimental details.[23][24][26][42]

Conclusion

The crystal structure analysis of this compound provides an invaluable, atom-level understanding of its conformational preferences and solid-state self-assembly. This guide has outlined a comprehensive and robust workflow, grounded in established crystallographic principles, to achieve this goal. The insights gained from such an analysis—identifying the dominant intermolecular forces and the precise three-dimensional architecture—are indispensable for the rational design of novel pharmaceuticals and advanced materials. By following the detailed methodologies and understanding the causality behind each step, researchers can confidently apply these techniques to their own targets, accelerating the cycle of design, synthesis, and discovery.

References

-

Molecular Interactions in Crystal Structures with Z′ > 1. ACS Publications. Available at: [Link]

-

The role of crystallography in drug design. National Center for Biotechnology Information. Available at: [Link]

-

How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]

-

Towards understanding π-stacking interactions between non-aromatic rings. National Center for Biotechnology Information. Available at: [Link]

-

A Guide to CIF for Authors. International Union of Crystallography. Available at: [Link]

-

Free Crystal Structure Visualization Software. CCDC. Available at: [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]

-

Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. ACS Publications. Available at: [Link]

-

Weak interactions in crystals: old concepts, new developments. National Center for Biotechnology Information. Available at: [Link]

-

Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

A short guide to Crystallographic Information Files. CCDC. Available at: [Link]

-

CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker Software. Available at: [Link]

-

The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Analysis of Hydrogen Bonds in Crystals. MDPI. Available at: [Link]

-

Structure of π-π Interactions in Aromatic Liquids. ISIS Neutron and Muon Source. Available at: [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Center for Biotechnology Information. Available at: [Link]

-

ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

-

Diamond - Crystal and Molecular Structure Visualization. Crystal Impact. Available at: [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

-

Intermolecular π–π Stacking Interactions Made Visible. Journal of Chemical Education. Available at: [Link]

-

Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. ResearchGate. Available at: [Link]

-

The Hydrogen Bond and Crystal Engineering. RSC Publishing. Available at: [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]

-

Short Guide to CIFs. CCDC. Available at: [Link]

-

Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]

-

Reflections on the Hydrogen Bond in Crystal Engineering. ResearchGate. Available at: [Link]

-

The Role of Crystallography in Drug Design. ResearchGate. Available at: [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). Available at: [Link]

-

What are the freely available crystal-structure visualization softwares?. Quora. Available at: [Link]

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]

-

Pi-interaction. Wikipedia. Available at: [Link]

-

Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Advances. Available at: [Link]

-

X-Ray Diffraction Basics. Iowa State University. Available at: [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. SciSpace. Available at: [Link]

-

Structure based drug discovery facilitated by crystallography. Drug Target Review. Available at: [Link]

-

Crystal structure refinement with SHELXL. National Center for Biotechnology Information. Available at: [Link]

-

Hydrogen bond. Wikipedia. Available at: [Link]

-

VESTA. JP-Minerals. Available at: [Link]

-

CIF 1.1 syntax specification. International Union of Crystallography. Available at: [Link]

-

Chemical structure searching. CCDC. Available at: [Link]

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. zienjournals.com [zienjournals.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. scispace.com [scispace.com]

- 8. Towards understanding π-stacking interactions between non-aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The hydrogen bond and crystal engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 13. How To [chem.rochester.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. neutrons.ornl.gov [neutrons.ornl.gov]

- 19. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iucr.org [iucr.org]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Pi-interaction - Wikipedia [en.wikipedia.org]

- 34. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 35. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04799F [pubs.rsc.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 38. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 39. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

- 40. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 41. VESTA [jp-minerals.org]

- 42. iucr.org [iucr.org]

Solubility profile of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine in common solvents

An In-depth Technical Guide to the Solubility Profile of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Executive Summary

The determination of a compound's solubility in various solvents is a critical step in the early stages of drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of solubility, presents a detailed, field-proven protocol for its determination using the universally recognized shake-flask method, and offers an illustrative solubility profile based on the compound's physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical framework to conduct and interpret solubility studies for this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1][2] Therefore, a thorough understanding of an API's solubility profile in a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in manufacturing and formulation—is paramount.

This compound is a compound of interest in medicinal chemistry. Its structure, featuring both aromatic and amine functional groups, suggests a complex solubility behavior that warrants detailed investigation. This guide provides the scientific foundation and practical methodology to elucidate this profile.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in each other.[3]

This compound has the following known properties:

Structural Analysis and Solubility Prediction:

The molecule's structure contains several key features that influence its solubility:

-

Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom capable of hydrogen bonding.

-

Benzyl Group with a Methyl Substituent: A largely non-polar, hydrophobic moiety.

-

Secondary Amine Linker: A polar group capable of both donating and accepting hydrogen bonds.

The presence of both polar (pyridine, amine) and non-polar (benzyl) regions suggests that this compound is an amphiphilic molecule. Consequently, its solubility is expected to be moderate in solvents of intermediate polarity and potentially limited in highly polar (like water) or highly non-polar (like hexane) solvents. The solid form of the compound indicates that the energy of the crystal lattice must be overcome for dissolution to occur.

Theoretical Principles of Solubility

The solubility of a crystalline solid in a liquid is governed by the thermodynamic equilibrium between the solid and the solution. This process is influenced by several factors:

-

Temperature: For most solids, solubility increases with temperature.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical in determining its ability to solvate the solute molecules.

-

pH (for ionizable compounds): As an amine, this compound is a weak base. Its solubility in aqueous media is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.

-

Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound. It is a robust and reliable technique that allows a compound to reach its saturation point in a given solvent under controlled conditions.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (solid)

-

A selection of common solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to shake for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the solid, either centrifuge the vials at a high speed or allow them to stand undisturbed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.

-

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Illustrative Solubility Profile

Disclaimer: The following data is illustrative and has been estimated based on the physicochemical properties of this compound. It is intended to serve as a guide for expected results and for data presentation. Actual experimental values may vary.

| Solvent Category | Solvent | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) at 25°C |

| Polar Protic | Water (pH 7.0) | 80.1 | < 0.1 |

| Ethanol | 24.6 | 50-100 | |

| Methanol | 32.7 | > 100 | |

| Polar Aprotic | Acetone | 20.7 | 20-50 |

| Dichloromethane | 9.1 | > 100 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | |

| Non-Polar | Ethyl Acetate | 6.0 | 5-10 |

| Toluene | 2.4 | < 1 | |

| Hexane | 1.9 | < 0.1 |

Interpretation of Illustrative Results

The illustrative data suggests that this compound exhibits poor solubility in water and non-polar hydrocarbon solvents like hexane. Its solubility is significantly higher in polar organic solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol) and strong dipolar interactions (e.g., DMSO, dichloromethane). This profile is consistent with its amphiphilic nature.

Safety Precautions

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated laboratory or a chemical fume hood.[5][6] Refer to the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed handling and disposal information.[7][8]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical principles with a detailed, practical protocol for the shake-flask method, researchers are equipped to generate reliable and reproducible solubility data. This information is crucial for making informed decisions in the drug development process, from lead optimization to formulation design.

References

-

ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. Retrieved from [Link]

-

ICH. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

Murov, S. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

WHO. (2015, May). 1-6 Specifications. Retrieved from [Link]

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. extranet.who.int [extranet.who.int]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. carlroth.com [carlroth.com]

The Multifaceted Biological Activities of Substituted Benzyl-Pyridin-ylmethyl-amines: A Technical Guide for Researchers

Foreword

The intersection of medicinal chemistry and pharmacology is constantly seeking novel molecular scaffolds that exhibit diverse and potent biological activities. Among these, the substituted benzyl-pyridin-ylmethyl-amine core has emerged as a privileged structure, demonstrating a remarkable versatility in interacting with a range of biological targets. This technical guide provides an in-depth exploration of the known biological activities of this fascinating class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform and inspire future investigations. We will delve into the synthetic strategies, structure-activity relationships, and key experimental protocols that underpin the exploration of these molecules, moving beyond a mere recitation of facts to explain the "why" behind the "how."

Synthetic Pathways to Substituted Benzyl-Pyridin-ylmethyl-amines

The primary and most versatile method for the synthesis of the benzyl-pyridin-ylmethyl-amine scaffold is reductive amination . This robust reaction involves the condensation of a substituted benzaldehyde with a substituted pyridin-2-ylmethanamine (or vice-versa) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the synthesis of N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Substituted pyridin-2-ylmethanamine (1.0 eq)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 - 2.0 eq)

-

Solvent (e.g., methanol, ethanol, dichloromethane, benzene)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted benzaldehyde and substituted pyridin-2-ylmethanamine in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the reducing agent in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups compared to the more reactive sodium borohydride.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis via reductive amination.

Diverse Biological Activities and Mechanisms of Action

The substituted benzyl-pyridin-ylmethyl-amine scaffold has proven to be a versatile pharmacophore, exhibiting a wide array of biological activities. This section will explore the most prominent of these, detailing the underlying mechanisms and providing exemplary data.

Antimicrobial and Antifungal Activity

A significant area of investigation for this class of compounds has been their efficacy against various microbial and fungal pathogens. The mechanism of action is often attributed to the disruption of the microbial cell membrane by the cationic pyridinium head group, leading to cell lysis.

Key Findings:

-

Broad-Spectrum Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Candida albicans).[1]

-